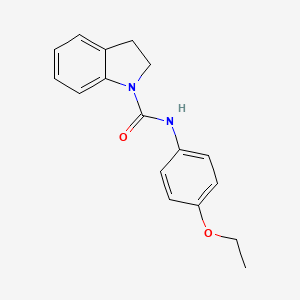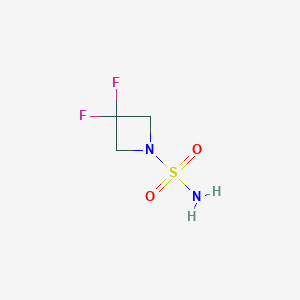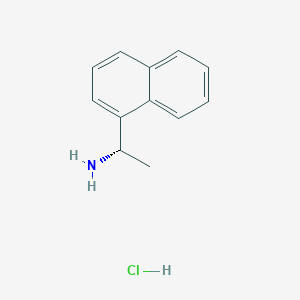![molecular formula C21H17N3O7S2 B2849899 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-93-4](/img/structure/B2849899.png)
(Z)-ethyl 2-(2-((4-oxo-4H-chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and rings that are common in organic chemistry. The 4H-chromene is a type of oxygen-containing heterocycle . It’s a structural motif found in many natural products and pharmaceutical agents . The compound also contains a carbonyl group, an imino group, a sulfamoyl group, and a thiazole ring.
Synthesis Analysis
The synthesis of 4H-chromenes has been the subject of many studies . There are three main synthetic approaches: 1) nucleophilic addition to 2H-chromene derivatives, 2) 4H-chromene ring formation involved cycloaddition or cyclization reactions, and 3) miscellaneous reactions .Molecular Structure Analysis
The structure of the compound would likely be determined by the arrangement of its functional groups and rings. For example, the structures of similar compounds have an anti-rotamer conformation about the C-N bond .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups and rings. For example, 4-oxo-4H-chromene-2-carbaldehydes have been shown to undergo unusual titanium-induced McMurry coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its structure. For example, similar compounds have been shown to have a density of 1.5±0.1 g/cm 3, a boiling point of 305.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Organic Synthesis Applications
- Efficient One-Pot Synthesis : Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized in a single pot by the reaction of 2H-3-chromenecarbaldehydes with glycine ethyl ester hydrochloride and mercaptoacetic acid, showcasing the compound's role in facilitating complex organic transformations (S. Reddy & G. Krupadanam, 2010).
- Catalyzed Regioselective Synthesis : The compound was used in the regioselective synthesis of complex molecules, such as 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, demonstrating its utility in catalyzed synthetic processes (C. S. Reddy & A. Nagaraj, 2008).
Antimicrobial and Antiproliferative Applications
- Design and Synthesis for Biological Screening : N-ethyl-N-methylbenzenesulfonamide derivatives, including thiazoles and 2-oxo-2H-chromene moieties, were synthesized and screened for antimicrobial and antiproliferative activities. These compounds have shown potential as effective agents, highlighting the biological significance of the core structure (Shimaa M. Abd El-Gilil, 2019).
- Ultrasound-Promoted Synthesis and Cytotoxic Activity : A novel series of thiazole derivatives bearing a coumarin nucleus, including 2H-chromen-2-ones, were synthesized using ultrasound irradiation. These compounds were evaluated for their cytotoxic activities, showcasing the compound's potential in developing treatments for various diseases (S. M. Gomha & K. Khalil, 2012).
Antioxidative and Anti-inflammatory Applications
- Antioxidative 2H-Chromen Derivative : From the red seaweed Gracilaria opuntia, a highly oxygenated antioxidative 2H-chromen derivative was isolated. It exhibited significant anti-inflammatory activity by inhibiting cyclooxygenase and lipoxygenase, suggesting potential applications in developing safer anti-inflammatory drugs (Fasina Makkar & K. Chakraborty, 2018).
Future Directions
Properties
IUPAC Name |
ethyl 2-[2-(4-oxochromene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O7S2/c1-2-30-19(26)11-24-14-8-7-12(33(22,28)29)9-18(14)32-21(24)23-20(27)17-10-15(25)13-5-3-4-6-16(13)31-17/h3-10H,2,11H2,1H3,(H2,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMITBOLZHDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine](/img/structure/B2849817.png)

![5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849820.png)
![7-(1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2849821.png)

![3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849823.png)
![3-[2-(4-bromophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-1-yl]benzoic Acid](/img/structure/B2849824.png)
![7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine](/img/structure/B2849825.png)




![3-(Butan-2-yl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11(16),12,14-hexaene-8-carbonitrile](/img/structure/B2849836.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2849838.png)
